molecular formula C14H19BN2O2 B8226804 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8226804
M. Wt: 258.13 g/mol
InChI Key: WAVFHUKNKQMWCE-UHFFFAOYSA-N
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Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine is a boronic ester derivative of pyrrolopyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through various cyclization reactions starting from appropriate pyridine and pyrrole precursors.

    Borylation: The introduction of the boronic ester group is usually accomplished via a borylation reaction. One common method involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Reduction: Under certain conditions, the pyrrolopyridine core can be reduced to form dihydropyrrolopyridine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Alcohols: From oxidation of the boronic ester.

    Dihydropyrrolopyridines: From reduction reactions.

Scientific Research Applications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Investigated for its potential biological activities, including as a precursor to bioactive compounds.

    Medicine: Utilized in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

    Industry: Employed in the production of organic electronic materials and polymers.

Mechanism of Action

The mechanism by which 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine exerts its effects largely depends on the specific application:

    In Suzuki-Miyaura Coupling: The boronic ester group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the biaryl product.

    Biological Activity: If the compound or its derivatives exhibit biological activity, it would typically involve interaction with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine

Uniqueness

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The position of the boronic ester group can affect the electronic properties of the molecule, making it more suitable for certain applications compared to its isomers.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-8-12-11(16-9-10)6-7-17(12)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVFHUKNKQMWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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